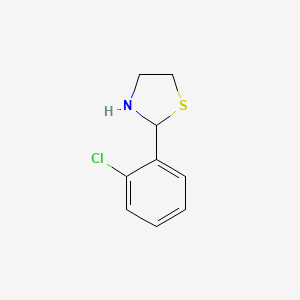

4-(4-硝基苯基)-2,3-二氢-1H-1,5-苯并二氮杂卓

描述

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is an intermediate in the synthesis of paracetamol and is used as the precursor for the preparation of phenetidine and acetophenetidine, indicators, and raw materials for fungicides .

Synthesis Analysis

The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed . For example, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state .科学研究应用

抗炎活性

已经合成了一些新型的 1,5-苯并二氮杂卓衍生物,包括带有 4-硝基苯基的衍生物,并对其抗炎活性进行了评估。含有硝基、氯、氟和溴等吸电子基团的化合物显示出显着的抗炎活性,表明它们在炎症相关疾病中具有潜在的治疗作用 (Kumar 和 Ishwarbhat,2016 年)。

钙通道阻滞剂

对苯并二氮杂卓衍生物的研究还探讨了它们作为钙通道阻滞剂的能力。某些衍生物在体外显示出显着的钙通道阻滞剂活性,表明它们在心血管疾病治疗中的潜力 (Atwal 等人,1987 年)。

抗惊厥剂

已经合成了一些苯并二氮杂卓衍生物并对其抗惊厥特性进行了评估。这些化合物在其在体内模型中的有效性进行了筛选,其中一些显示出有希望的抗惊厥活性,表明它们在治疗癫痫发作中的潜在用途 (Garg 等人,2010 年)。

缓蚀

苯并二氮杂卓还因其在硫酸介质中对低碳钢的缓蚀性能而受到研究。研究表明,某些苯并二氮杂卓衍生物可以有效抑制腐蚀,表明在工业环境中用于保护金属免受酸腐蚀的应用 (Sasikala 等人,2017 年)。

抗菌活性

已经合成了一些含有苯并二氮杂卓部分的新型苯并噻卓衍生物,并显示出对各种细菌菌株和真菌的抗菌活性,表明它们作为抗菌剂的潜力 (Pant、Godwal 和 Sanju,2021 年)。

作用机制

Target of Action

Similar compounds such as 4-nitrophenyl phosphate have been found to interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .

Mode of Action

It’s worth noting that nitrophenol derivatives have been shown to improve the sensitivity of cancer cells to cisplatin through inhibition of parp1 .

Biochemical Pathways

The reduction of 4-nitrophenol (4-np) has been considered as a universally accepted model catalytic reaction . This reduction process could potentially affect various biochemical pathways.

Pharmacokinetics

Similar compounds such as acenocoumarol have been studied, and it was found that absorption from the gastrointestinal tract was rapid, and the elimination half-life was approximately 8 hours .

Result of Action

The reduction of 4-nitrophenol to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles .

Action Environment

The environment can significantly influence the action of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. For instance, the presence of alcohols can dramatically decrease the reduction rate of 4-nitrophenol . Therefore, the solvent properties must be considered for unambiguous comparison and optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .

安全和危害

未来方向

The field of nanostructured materials and their use in catalytic reactions, such as the reduction of 4-nitrophenol, is a promising area of research . The development of more efficient and selective catalysts could have significant implications for various industries, including pharmaceuticals and environmental remediation .

属性

IUPAC Name |

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUPHOSGXGGISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378032 | |

| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283610-70-8 | |

| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine?

A1: The research paper primarily highlights the three-dimensional structure of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, shaped by intermolecular interactions. Specifically:

- Conformation: The seven-membered ring within the molecule adopts a boat conformation. []

- Hydrogen Bonding: The crystal structure is stabilized by two types of hydrogen bonds:

- Framework: These hydrogen bonds link the molecules into a complex three-dimensional framework. Each hydrogen bond type contributes to forming one-dimensional substructures, and combinations of different hydrogen bond types create additional one-dimensional substructures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)